2-(biphenyl-4-yloxy)-N-(4-bromobenzyl)acetamide
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Overview
Description
- Its chemical formula is
C22H18BrNO2
. - The compound features a biphenyl ether moiety (connected to an acetamide group) and a bromobenzyl substituent.
- It has potential applications in various fields due to its unique structure.
2-(biphenyl-4-yloxy)-N-(4-bromobenzyl)acetamide: is a synthetic organic compound.
Preparation Methods
Synthetic Routes: One approach involves the coupling of 4-bromobenzylamine with 2-(biphenyl-4-yloxy)acetyl chloride.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production: Although not widely produced industrially, this compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide (for hydrolysis) or nucleophiles (for substitution) are commonly used.
Major Products: The hydrolysis product would be the corresponding carboxylic acid, while substitution reactions yield various derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as a ligand for receptors).
Medicine: May have applications in drug design due to its structural features.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with cellular receptors, enzymes, or other biomolecules.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other acetamides, biphenyl derivatives, and bromobenzyl compounds.
Uniqueness: Its combination of biphenyl, bromobenzyl, and acetamide functionalities sets it apart.
Remember that this compound’s full potential awaits further exploration through research and experimentation
Properties
Molecular Formula |
C21H18BrNO2 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C21H18BrNO2/c22-19-10-6-16(7-11-19)14-23-21(24)15-25-20-12-8-18(9-13-20)17-4-2-1-3-5-17/h1-13H,14-15H2,(H,23,24) |
InChI Key |
QQDDLZVEGHCXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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